2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with an acetamide moiety bearing a 4-fluorobenzyl substituent. The 3-chlorophenyl group introduces steric and electronic effects, while the 4-fluorobenzyl group may enhance lipophilicity and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c21-14-2-1-3-16(8-14)27-19-17(10-25-27)20(29)26(12-24-19)11-18(28)23-9-13-4-6-15(22)7-5-13/h1-8,10,12H,9,11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVRLJZQNZOHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H13ClFN5O2
- Molecular Weight : 397.79 g/mol
- CAS Number : 887457-94-5
Research indicates that this compound primarily acts as an inhibitor of CDK2, a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound disrupts normal cell cycle progression, which is particularly beneficial in cancer therapy as it can lead to the suppression of tumor growth.
Inhibition of Cancer Cell Lines
In vitro studies have demonstrated the compound's significant inhibitory effects on various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Growth inhibition |
| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
Case Studies
- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry assessed the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment with concentrations above 5 µM led to a significant reduction in cell viability, attributed to apoptosis induction through the mitochondrial pathway.
- A549 Lung Cancer Model : In another study, the compound was tested on A549 lung cancer cells. The results showed that at an IC50 of 3.8 µM, the compound effectively inhibited cell proliferation and triggered apoptotic pathways, highlighting its potential as an anti-cancer agent.
- Combination Therapy : A recent investigation explored the effects of combining this compound with standard chemotherapeutic agents. The combination resulted in enhanced cytotoxicity against HeLa cells compared to either treatment alone, suggesting a synergistic effect that could improve therapeutic outcomes.
Pharmacological Profile
The pharmacological profile of this compound indicates promising applications in oncology due to its selective action against specific kinases involved in cancer progression.
Potential Side Effects and Toxicity
While the compound shows significant promise as an anticancer agent, further studies are needed to evaluate its toxicity profile and potential side effects. Preliminary toxicity assessments indicate that at higher concentrations, some non-cancerous cell lines exhibit reduced viability, warranting careful dose optimization in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Group
- N-Methyl Analog (2-[1-(3-Chlorophenyl)-4-Oxopyrazolo[3,4-d]Pyrimidin-5-Yl]-N-Methylacetamide) :
Replacing the 4-fluorobenzyl group with a methyl group reduces steric bulk and lipophilicity. This simplification may improve metabolic stability but decrease target selectivity due to weaker hydrophobic interactions . - However, this substitution may also introduce metabolic liabilities due to the stability of the CF3 group .
Halogen Position and Aromatic Substituents
- 1-(4-Fluorophenyl) Core (vs. 3-Chlorophenyl): A compound with a 4-fluorophenyl group () demonstrates how halogen positioning affects electronic properties. The para-fluoro substituent may create a stronger dipole moment compared to meta-chloro, influencing solubility and intermolecular interactions.
- Chromen-4-One Hybrid (Example 83, ): Integration of a chromenone moiety introduces additional hydrogen-bonding sites and planar aromaticity, likely improving DNA intercalation or topoisomerase inhibition. The dimethylamino and isopropoxy groups in this compound further modulate solubility and bioavailability .
Core Heterocycle Modifications
- Pyrazolo[3,4-b]Pyridine Core (): Replacing the pyrimidine ring with a pyridine alters electron distribution, reducing the number of hydrogen-bond acceptors. The compound in (melting point 221–223°C) exhibits a lower melting point than chromenone hybrids (302–304°C, ), suggesting weaker crystal lattice stability due to fewer polar functional groups .
Key Data Table: Structural and Physical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
